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Compound of Interest

Compound Name: 2-Methoxy-6-nitrobenzaldehyde

Cat. No.: B025401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxy-6-nitrobenzaldehyde. Due to the limited availability of experimentally-derived public

data for this specific compound, this document presents a detailed, predicted spectroscopic

profile based on the analysis of structurally related isomers and analogues. This guide includes

predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear

Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Detailed, generalized experimental protocols for acquiring such data are also provided to aid

researchers in their own analytical work.

Introduction
2-Methoxy-6-nitrobenzaldehyde is an aromatic organic compound featuring a benzene ring

substituted with a methoxy group, a nitro group, and a formyl (aldehyde) group at positions 2,

6, and 1, respectively. The relative positioning of these functional groups—an electron-donating

methoxy group and two electron-withdrawing groups (nitro and aldehyde)—creates a unique

electronic environment that dictates its chemical reactivity and spectroscopic properties.

Understanding this spectroscopic signature is crucial for its synthesis, identification, and

application in various fields, including medicinal chemistry and materials science.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b025401?utm_src=pdf-interest
https://www.benchchem.com/product/b025401?utm_src=pdf-body
https://www.benchchem.com/product/b025401?utm_src=pdf-body
https://www.benchchem.com/product/b025401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This document serves as a valuable resource by compiling predicted spectroscopic data and

outlining standard analytical methodologies, thereby facilitating further research and

development involving 2-Methoxy-6-nitrobenzaldehyde.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 2-Methoxy-6-
nitrobenzaldehyde. These predictions are derived from the analysis of substituent effects

observed in the experimental data of closely related compounds such as 2-methoxy-4-

nitrobenzaldehyde, 2-methoxy-5-nitrobenzaldehyde, and 2-hydroxy-6-nitrobenzaldehyde.

Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~10.4 s - 1H Aldehyde (-CHO)

~8.0 - 8.2 d ~8.0 1H Aromatic H

~7.8 - 8.0 t ~8.0 1H Aromatic H

~7.6 - 7.8 d ~8.0 1H Aromatic H

~4.0 s - 3H Methoxy (-OCH₃)

Note: The exact chemical shifts and coupling patterns of the aromatic protons are difficult to

predict precisely without experimental data but are expected to be in the downfield region due

to the electron-withdrawing effects of the nitro and aldehyde groups.

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~188 - 192 Aldehyde C=O

~150 - 155 C-OCH₃

~148 - 152 C-NO₂

~130 - 135 Aromatic CH

~125 - 130 Aromatic CH

~120 - 125 Aromatic CH

~115 - 120 C-CHO

~56 Methoxy -OCH₃

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H Stretch

~2900, ~2800 Weak
Aldehyde C-H Stretch (Fermi

resonance)

~1710 - 1690 Strong Aldehyde C=O Stretch

~1600, ~1480 Medium-Strong Aromatic C=C Stretch

~1530, ~1350 Strong
Asymmetric & Symmetric NO₂

Stretch

~1250 Strong Aryl-O Stretch (Methoxy)

Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
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m/z Relative Intensity Assignment

181 High [M]⁺ (Molecular Ion)

180 Medium [M-H]⁺

151 Medium [M-NO]⁺

135 Medium [M-NO₂]⁺

122 High [M-CHO-CH₃]⁺

106 Medium [M-NO₂-CHO]⁺

77 Medium [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

solid organic compound like 2-Methoxy-6-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.

Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz

or higher). The magnetic field is stabilized and homogenized through shimming.

Data Acquisition:

¹H NMR: A standard one-pulse experiment is used. Key parameters include the spectral

width, acquisition time, relaxation delay, and number of scans.

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain singlets for each

carbon. A larger number of scans is usually required due to the lower natural abundance

of ¹³C.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts

are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the built-in press to ensure good contact between the sample and

the crystal.

Data Acquisition:

A background spectrum of the empty ATR crystal is recorded first.

The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹. Multiple

scans are averaged to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

Ionization: In Electron Ionization (EI), the sample molecules in the gas phase are bombarded

with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.

General Workflow for Spectroscopic Analysis

Compound Preparation

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis & Purification

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data Analysis

Structure Verification/
Elucidation

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow from compound synthesis to structural

verification using various spectroscopic techniques.

Conclusion
This technical guide provides a predicted yet comprehensive spectroscopic profile of 2-
Methoxy-6-nitrobenzaldehyde, a compound for which public experimental data is scarce. The

tabulated predicted data for ¹H NMR, ¹³C NMR, IR, and MS, derived from the analysis of

related molecules, offers a valuable baseline for researchers. The inclusion of detailed,

generalized experimental protocols and a workflow diagram further equips scientists and

professionals in the field of drug development and chemical research with the necessary
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information to facilitate their work with this and similar compounds. It is anticipated that this

guide will serve as a useful reference, encouraging further experimental investigation and

application of 2-Methoxy-6-nitrobenzaldehyde.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-6-
nitrobenzaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b025401#spectroscopic-data-nmr-ir-ms-
of-2-methoxy-6-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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